4-Fluorophenyl Methyl Sulfone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl Methyl Sulfone-d4 is a deuterated compound with the molecular formula C7H3D4FO2S. It is a derivative of 4-Fluorophenyl Methyl Sulfone, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl Methyl Sulfone-d4 typically involves the deuteration of 4-Fluorophenyl Methyl Sulfone. One common method is the reaction of 4-Fluorophenyl Methyl Sulfone with deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to achieve high yields and purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl Methyl Sulfone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl Methyl Sulfone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways and interactions of sulfone-containing compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, including enzyme inhibition and protein binding. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing the compound’s effectiveness in research applications .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl Methyl Sulfone: The non-deuterated version of the compound.
4-Fluorophenyl Sulfone: Lacks the methyl group.
Phenyl Methyl Sulfone: Lacks the fluorine atom.
Uniqueness
4-Fluorophenyl Methyl Sulfone-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic processes. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying complex biochemical pathways.
Properties
Molecular Formula |
C7H7FO2S |
---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
DPJHZJGAGIWXTD-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C)[2H] |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.